molecular formula C20H15Cl2N3O3 B4081973 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

Cat. No.: B4081973
M. Wt: 416.3 g/mol
InChI Key: SUALNOHHZKWAQQ-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide is an organic compound with a complex structure, featuring a benzylamino group, a dichlorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a benzamide derivative, followed by the introduction of the benzylamino group and the dichlorophenyl group through substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino and dichlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(2,4-dichlorophenyl)-5-nitrobenzamide
  • 2-(benzylamino)-N-(2,5-dichlorophenyl)-4-nitrobenzamide
  • 2-(benzylamino)-N-(3,5-dichlorophenyl)-5-nitrobenzamide

Uniqueness

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide is unique due to the specific positioning of the dichlorophenyl and nitro groups, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c21-14-6-8-17(22)19(10-14)24-20(26)16-11-15(25(27)28)7-9-18(16)23-12-13-4-2-1-3-5-13/h1-11,23H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUALNOHHZKWAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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